molecular formula C15H7NO3S B12792536 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid CAS No. 82-63-3

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid

Cat. No.: B12792536
CAS No.: 82-63-3
M. Wt: 281.29 g/mol
InChI Key: UWHFOZFCQLDHQL-UHFFFAOYSA-N
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Description

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid is a complex organic compound with the molecular formula C15H7NO3S It is known for its unique structure, which includes an anthraquinone core fused with an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid typically involves the cyclization of appropriate anthraquinone derivatives with sulfur and nitrogen-containing reagents. One common method includes the reaction of 1,8-dihydroxyanthraquinone with thionyl chloride to form the corresponding chloro derivative, which then undergoes cyclization with thiourea to yield the desired isothiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthraquinone and isothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions include various substituted anthraquinone and isothiazole derivatives, which can exhibit different chemical and physical properties.

Scientific Research Applications

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-6H-anthra(9,1-cd)isoxazole-3-carboxylic acid
  • 6-Oxo-6H-anthra(9,1-cd)thiazole-3-carboxylic acid
  • 6-Oxo-6H-anthra(9,1-cd)oxazole-3-carboxylic acid

Uniqueness

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to its isoxazole, thiazole, and oxazole analogs. The isothiazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

82-63-3

Molecular Formula

C15H7NO3S

Molecular Weight

281.29 g/mol

IUPAC Name

8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-12-carboxylic acid

InChI

InChI=1S/C15H7NO3S/c17-13-8-4-2-1-3-7(8)12-11-9(13)5-6-10(15(18)19)14(11)20-16-12/h1-6H,(H,18,19)

InChI Key

UWHFOZFCQLDHQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NSC4=C(C=CC(=C43)C2=O)C(=O)O

Origin of Product

United States

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